molecular formula C14H17ClN2O2S B577096 Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride CAS No. 15087-95-3

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B577096
CAS No.: 15087-95-3
M. Wt: 312.812
InChI Key: IYGLNBZCWXZISN-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring substituted with an ethyl ester, a benzylamino group, and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction. Benzylamine reacts with the thiazole intermediate under mild conditions, often in the presence of a solvent like ethanol or methanol.

    Esterification: The carboxylic acid group on the thiazole ring is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in maintaining the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the ester group, resulting in the formation of thiazolidine derivatives or alcohols, respectively.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Thiazolidine derivatives or alcohols.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(benzylamino)acetate hydrochloride
  • Ethyl 2-(benzylamino)-4-methylthiazole
  • Ethyl 2-(benzylamino)-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is unique due to the presence of both the benzylamino group and the ethyl ester on the thiazole ring. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S.ClH/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11;/h4-8H,3,9H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGLNBZCWXZISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655346
Record name Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15087-95-3
Record name Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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